molecular formula C28H34N2O5 B11120162 5-(3-butoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3-butoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11120162
M. Wt: 478.6 g/mol
InChI Key: QETOEYWJALGRFZ-LCUIJRPUSA-N
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Description

“5-(3-butoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the pyrrol-2-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the butoxyphenyl group: This might involve a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the dimethylaminoethyl group: This could be done through nucleophilic substitution reactions.

    Incorporation of the benzofuran moiety: This might involve a coupling reaction or a cyclization step.

Industrial Production Methods

Industrial production would likely involve optimizing these synthetic steps for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions at the hydroxy group or the aromatic rings.

    Reduction: Reduction reactions could target the carbonyl groups or the aromatic rings.

    Substitution: The aromatic rings could undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or nucleophiles like sodium methoxide (NaOCH₃).

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound could serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It might be used as a ligand in catalytic reactions.

Biology

Medicine

    Therapeutics: If the compound has medicinal properties, it could be explored as a potential therapeutic agent.

Industry

    Materials Science: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if it acts as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(3-butoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one: Similar compounds might include other pyrrol-2-one derivatives or benzofuran-containing molecules.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which could confer unique chemical and biological properties.

Properties

Molecular Formula

C28H34N2O5

Molecular Weight

478.6 g/mol

IUPAC Name

(4Z)-5-(3-butoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H34N2O5/c1-5-6-14-34-22-9-7-8-19(17-22)25-24(27(32)28(33)30(25)13-12-29(3)4)26(31)20-10-11-23-21(16-20)15-18(2)35-23/h7-11,16-18,25,31H,5-6,12-15H2,1-4H3/b26-24-

InChI Key

QETOEYWJALGRFZ-LCUIJRPUSA-N

Isomeric SMILES

CCCCOC1=CC=CC(=C1)C2/C(=C(\C3=CC4=C(C=C3)OC(C4)C)/O)/C(=O)C(=O)N2CCN(C)C

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OC(C4)C)O)C(=O)C(=O)N2CCN(C)C

Origin of Product

United States

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